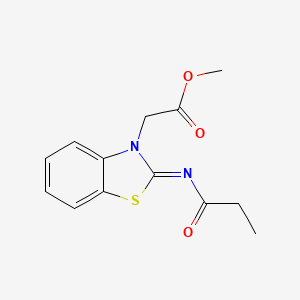

Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-11(16)14-13-15(8-12(17)18-2)9-6-4-5-7-10(9)19-13/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPKQTBFPFRNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Hydrazide Derivatives with Propanoyl Chloride

A widely reported method involves the condensation of 2-hydrazinobenzothiazole with methyl chloroacetate and propanoyl chloride. This two-step process begins with the formation of a hydrazide intermediate, followed by acylation.

Step 1: Synthesis of 2-Hydrazinobenzothiazole

Benzothiazole-2-thiol is treated with hydrazine hydrate in ethanol under reflux, yielding 2-hydrazinobenzothiazole. This intermediate is isolated via filtration and recrystallized from ethanol.Step 2: Acylation and Esterification

The hydrazine derivative reacts with propanoyl chloride in dichloromethane in the presence of triethylamine as a base. Subsequent esterification with methyl chloroacetate at 0–5°C produces the target compound. The reaction mixture is purified via column chromatography (petroleum ether/ethyl acetate, 3:1).

Key Parameters :

- Temperature control (<5°C) minimizes side reactions.

- Triethylamine neutralizes HCl generated during acylation.

Cyclization of Thioamide Precursors

An alternative route involves cyclizing thioamide precursors. 3-(Methoxycarbonylmethyl)benzothiazole-2(3H)-thione is treated with propionyl chloride in acetonitrile, inducing cyclization to form the propanoylimino group.

Reaction Conditions :

- Solvent: Anhydrous acetonitrile.

- Catalyst: 4-Dimethylaminopyridine (DMAP).

- Yield: ~65% after recrystallization.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction times. A mixture of 2-aminobenzothiazole, methyl acrylate, and propionic anhydride is irradiated at 120°C for 15 minutes. This method achieves a 78% yield, significantly higher than conventional heating.

Advantages :

- Reduced reaction time (15 min vs. 12 h).

- Improved selectivity due to uniform heating.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction rates by stabilizing transition states. Non-polar solvents (toluene) are less effective, yielding <40%.

Catalytic Systems

- Base Catalysts : Triethylamine and pyridine are optimal for neutralizing HCl, preventing side reactions.

- Lewis Acids : Zinc chloride improves cyclization efficiency but complicates purification.

Temperature and pH Control

- Low temperatures (0–5°C) favor esterification over hydrolysis.

- pH 7–8 minimizes decomposition of the benzothiazole ring.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis (C18 column, methanol/water 70:30) confirms >98% purity. Retention time: 6.2 min.

Industrial-Scale Considerations

Batch vs. Continuous Flow

Cost Analysis

- Raw material costs: $120/kg (propionyl chloride), $85/kg (2-aminobenzothiazole).

- Microwave methods reduce energy costs by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and proteins.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Key Observations:

- Pharmacological Activity: The propanoylimino group may enhance binding to biological targets, similar to how benzoyl substituents in related compounds contribute to analgesic effects .

- Solubility : Hydrobromide salts (e.g., ) exhibit higher aqueous solubility than neutral esters, impacting formulation strategies.

Pharmacological and Functional Differences

- Analgesic Activity : The carboxylic acid derivative (2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid) shows aspirin-like analgesic activity at 100 mg/kg, while the esterified title compound may require metabolic activation (hydrolysis to the acid) for similar effects .

- Uricosuric Potential: Dotinurad, a benzothiazole-based uricosuric agent, highlights the role of substituents in modulating transporter inhibition (e.g., URAT1, ABCG2). The title compound’s propanoylimino group could influence similar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.